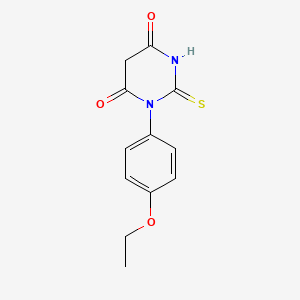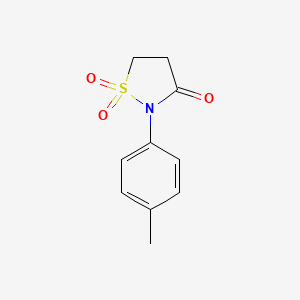![molecular formula C12H18N2O B3166796 [1-(2-甲氧基苯基)吡咯烷-3-基]甲胺 CAS No. 914202-90-7](/img/structure/B3166796.png)
[1-(2-甲氧基苯基)吡咯烷-3-基]甲胺
描述
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine: is an organic compound with the molecular formula C₁₂H₁₈N₂O It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the pyrrolidine ring
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its nitrogen-containing heterocycle.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Medicine:
Therapeutics: Research into its potential as a therapeutic agent for neurological disorders.
Industry:
Material Science: Possible applications in the development of new materials with specific electronic or optical properties.
安全和危害
This compound is classified as harmful if swallowed or in contact with skin . It can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray, not getting it in eyes, on skin, or on clothing, not eating, drinking or smoking when using this product, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (20629 g/mol) and physical form (liquid) suggest that it may have certain pharmacokinetic properties .
Result of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting molecular and cellular effects.
Action Environment
The compound’s storage temperature (room temperature) and physical form (liquid) suggest that certain environmental factors such as temperature and humidity may influence its stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods: Industrial production methods for [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the methoxy group, potentially yielding various reduced derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are used for substitution reactions.
Major Products:
Oxidation: Products may include 2-methoxybenzoic acid or 2-methoxybenzaldehyde.
Reduction: Reduced derivatives of the pyrrolidine ring or methoxy group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
相似化合物的比较
Pyrrolidine: The parent compound, lacking the methoxyphenyl group.
2-Methoxybenzylamine: Similar structure but without the pyrrolidine ring.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
Uniqueness:
Structural Features: The combination of a methoxyphenyl group and a pyrrolidine ring is unique, providing distinct chemical and biological properties.
属性
IUPAC Name |
[1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGYDKVFXXSBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914202-90-7 | |
| Record name | [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Amino-2-[4-(propan-2-yloxy)phenyl]ethanol](/img/structure/B3166792.png)
![2-[(4-aminophenyl)thio]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3166799.png)
![1-Isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B3166805.png)


